4-(Bromomethylene)morpholin-4-ium bromide

Catalog No.
S3537004
CAS No.
198011-60-8
M.F
C5H9Br2NO
M. Wt
258.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethylene)morpholin-4-ium bromide

CAS Number

198011-60-8

Product Name

4-(Bromomethylene)morpholin-4-ium bromide

IUPAC Name

4-(bromomethylidene)morpholin-4-ium;bromide

Molecular Formula

C5H9Br2NO

Molecular Weight

258.94 g/mol

InChI

InChI=1S/C5H9BrNO.BrH/c6-5-7-1-3-8-4-2-7;/h5H,1-4H2;1H/q+1;/p-1

InChI Key

KSAUMXGUAZEGEA-UHFFFAOYSA-M

SMILES

C1COCC[N+]1=CBr.[Br-]

Canonical SMILES

C1COCC[N+]1=CBr.[Br-]

4-(Bromomethylene)morpholin-4-ium bromide, with the chemical formula C5_5H9_9Br2_2NO and CAS number 198011-60-8, is a quaternary ammonium compound characterized by a morpholine ring substituted with a bromomethylene group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The presence of both bromine atoms and the morpholine moiety enhances its potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Likely irritant: The presence of bromine atoms suggests potential irritation to skin and eyes upon contact [].
  • Possible corrosive: Quaternary ammonium salts can be corrosive in concentrated solutions [].
  • Unknown toxicity: Ingesting or inhaling the compound should be avoided due to unknown toxicological effects.
, primarily due to the electrophilic nature of the bromomethylene group. It can participate in:

  • Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Addition Reactions: The compound can undergo electrophilic addition with alkenes or other nucleophiles, facilitating the synthesis of more complex structures.
  • Dehydrobromination: Under certain conditions, it may lose hydrogen bromide to form an unsaturated derivative, which can further react with other reagents .

Research indicates that 4-(Bromomethylene)morpholin-4-ium bromide possesses notable biological activities. It has been studied for its:

  • Antimicrobial Properties: Exhibiting effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.
  • Neuromuscular Blocking Effects: Its structural similarity to known neuromuscular blockers suggests possible applications in anesthetic practices .

The synthesis of 4-(Bromomethylene)morpholin-4-ium bromide typically involves:

  • Bromination of Morpholine Derivatives: Starting from morpholine or its derivatives, bromination reactions using suitable brominating agents yield the desired compound.
  • Quaternization Reactions: The morpholine nitrogen can be quaternized using alkyl halides or other alkylating agents to form the final product.
  • Solvent Systems: Various solvents such as acetonitrile or dichloromethane are often employed to facilitate these reactions under controlled conditions .

The unique properties of 4-(Bromomethylene)morpholin-4-ium bromide lend themselves to various applications:

  • Pharmaceutical Intermediates: Used in the synthesis of biologically active compounds and drug formulations.
  • Chemical Syntheses: Acts as a reagent in organic synthesis for constructing complex molecular architectures.
  • Antimicrobial Agents: Explored for potential use in developing new antimicrobial therapies .

Interaction studies involving 4-(Bromomethylene)morpholin-4-ium bromide focus on its reactivity with biological macromolecules and small molecules. Notable findings include:

  • Binding Affinity Studies: Investigating how this compound interacts with proteins or enzymes, particularly those involved in microbial resistance or cancer pathways.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects, including potential targets within cellular systems .

Several compounds share structural similarities with 4-(Bromomethylene)morpholin-4-ium bromide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylmorpholineMorpholine ring with methyl groupLess reactive than brominated analogs
4-EthylmorpholineMorpholine ring with ethyl groupExhibits different solubility properties
N,N-Dimethylmorpholinium bromideQuaternized morpholine derivativeKnown for high antimicrobial activity
1-BromoethylmorpholineContains an ethyl bromo substituentDifferent electrophilic characteristics

The uniqueness of 4-(Bromomethylene)morpholin-4-ium bromide lies in its dual reactivity as both a nucleophile and electrophile due to the presence of two bromine atoms and a morpholine structure, making it versatile for various synthetic and biological applications .

Dates

Modify: 2024-04-14

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